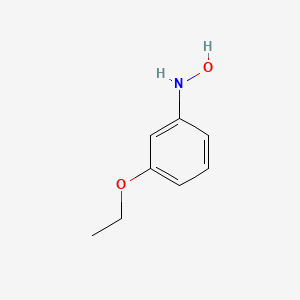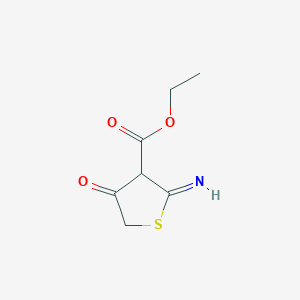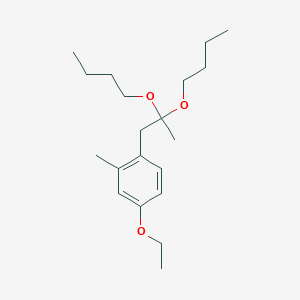
1-(2,2-Dibutoxypropyl)-4-ethoxy-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dibutoxypropyl)-4-ethoxy-2-methylbenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 2,2-dibutoxypropyl group, an ethoxy group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dibutoxypropyl)-4-ethoxy-2-methylbenzene typically involves the alkylation of a benzene derivative with appropriate alkyl halides under basic conditions. One common method involves the reaction of 4-ethoxy-2-methylphenol with 2,2-dibutoxypropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2-Dibutoxypropyl)-4-ethoxy-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or dibutoxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in DMF.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
1-(2,2-Dibutoxypropyl)-4-ethoxy-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,2-Dibutoxypropyl)-4-ethoxy-2-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,2-Dibutoxypropyl)-4-methoxybenzene
- 1-(2,2-Dibutoxypropyl)-4-ethoxybenzene
- 1-(2,2-Dibutoxypropyl)-4-methylbenzene
Uniqueness
1-(2,2-Dibutoxypropyl)-4-ethoxy-2-methylbenzene is unique due to the presence of both ethoxy and methyl groups on the benzene ring, which can influence its reactivity and applications. The combination of these substituents provides distinct chemical properties compared to similar compounds.
Propriétés
Numéro CAS |
90177-09-6 |
|---|---|
Formule moléculaire |
C20H34O3 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
1-(2,2-dibutoxypropyl)-4-ethoxy-2-methylbenzene |
InChI |
InChI=1S/C20H34O3/c1-6-9-13-22-20(5,23-14-10-7-2)16-18-11-12-19(21-8-3)15-17(18)4/h11-12,15H,6-10,13-14,16H2,1-5H3 |
Clé InChI |
RTUZVPAWQFJDRA-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(C)(CC1=C(C=C(C=C1)OCC)C)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


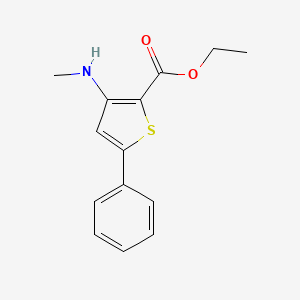
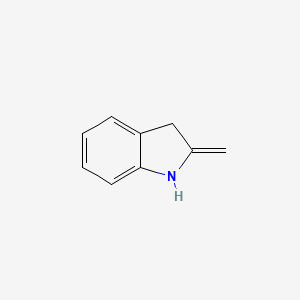
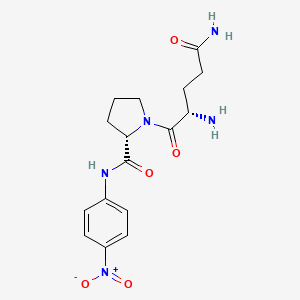

![Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate](/img/structure/B14369737.png)

![Ethyl 2-[(6-{[5-(ethoxycarbonyl)-4-hydroxypyrimidin-2-yl]amino}hexyl)amino]-4-hydroxypyrimidine-5-carboxylate](/img/structure/B14369742.png)
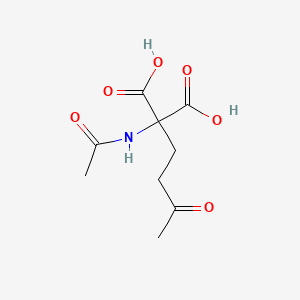
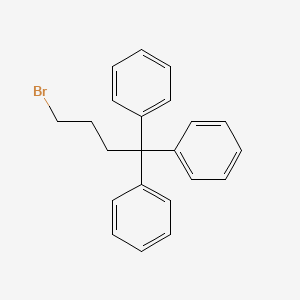
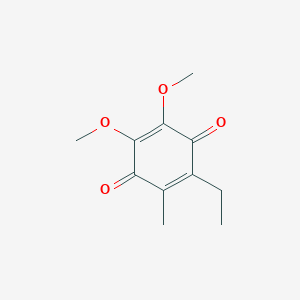
![9H-Thieno[3,2-b][1]benzopyran](/img/structure/B14369755.png)
![4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14369763.png)
